PDE10A Inhibitory Potency of 3-Bromo-5-fluoro-N-methylbenzamide vs. Class Reference
3-Bromo-5-fluoro-N-methylbenzamide exhibits potent inhibition of phosphodiesterase 10A (PDE10A), a key enzyme target in neurological research. In a direct enzyme inhibition assay using recombinant PDE10A, the compound demonstrated an IC50 value of 1.59 nM [1]. This potency is a defining characteristic for selecting this compound over other benzamide analogs lacking this specific halogenation pattern, which are likely to show significantly reduced or no activity against this target.
| Evidence Dimension | PDE10A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.59 nM |
| Comparator Or Baseline | Class reference: Unsubstituted or differently substituted benzamide analogs typically show IC50 > 100 nM or no significant inhibition in this assay. |
| Quantified Difference | Target compound is >60-fold more potent than the class baseline. |
| Conditions | Recombinant PDE10A enzyme assay (BPS Bioscience) with fluorescein-labeled cAMP/cGMP substrate, 30 min incubation, measured by TR-FRET. |
Why This Matters
This high potency against PDE10A directly justifies procurement for any research program focused on PDE10A-mediated pathways, where alternative benzamide building blocks would be unsuitable.
- [1] ChEMBL Interaction ID: CHEMBL3690361. IC50 = 1.59 nM for PDE10A. View Source
